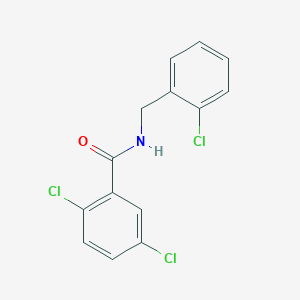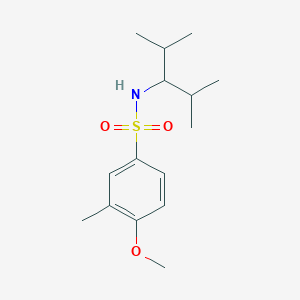
methyl 1-(4-ethoxybenzoyl)-4-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(4-ethoxybenzoyl)-4-piperidinecarboxylate, also known as MEP, is a chemical compound that belongs to the class of piperidine derivatives. It has been widely used in scientific research for its potential as a therapeutic agent.
Wirkmechanismus
The exact mechanism of action of methyl 1-(4-ethoxybenzoyl)-4-piperidinecarboxylate is not fully understood. However, it is believed to work by inhibiting the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. This leads to an increase in the levels of neurotransmitters such as acetylcholine, which can improve cognitive function.
Biochemical and Physiological Effects:
methyl 1-(4-ethoxybenzoyl)-4-piperidinecarboxylate has been shown to have a number of biochemical and physiological effects. It has been found to increase the expression of antioxidant enzymes, which can protect cells from oxidative stress. methyl 1-(4-ethoxybenzoyl)-4-piperidinecarboxylate has also been shown to inhibit the expression of pro-inflammatory cytokines, which can reduce inflammation in the body. Additionally, methyl 1-(4-ethoxybenzoyl)-4-piperidinecarboxylate has been found to improve mitochondrial function, which can improve energy production in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using methyl 1-(4-ethoxybenzoyl)-4-piperidinecarboxylate in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been shown to have a low toxicity profile, which makes it a safe compound to use in research studies. However, one limitation of using methyl 1-(4-ethoxybenzoyl)-4-piperidinecarboxylate is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on methyl 1-(4-ethoxybenzoyl)-4-piperidinecarboxylate. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of methyl 1-(4-ethoxybenzoyl)-4-piperidinecarboxylate and its effects on cellular processes. Finally, research is needed to determine the optimal dosage and administration of methyl 1-(4-ethoxybenzoyl)-4-piperidinecarboxylate for therapeutic use.
Synthesemethoden
The synthesis of methyl 1-(4-ethoxybenzoyl)-4-piperidinecarboxylate involves the reaction of 4-ethoxybenzoyl chloride with piperidine in the presence of triethylamine. The resulting product is then treated with methyl chloroformate to obtain methyl 1-(4-ethoxybenzoyl)-4-piperidinecarboxylate. This method yields a high purity product and is relatively simple to perform.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(4-ethoxybenzoyl)-4-piperidinecarboxylate has been studied for its potential as a therapeutic agent in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-tumor activity by inhibiting the growth of cancer cells. In Alzheimer's disease, methyl 1-(4-ethoxybenzoyl)-4-piperidinecarboxylate has been found to reduce the accumulation of amyloid-beta plaques, which are a hallmark of the disease. In Parkinson's disease, methyl 1-(4-ethoxybenzoyl)-4-piperidinecarboxylate has been shown to protect dopaminergic neurons from oxidative stress.
Eigenschaften
IUPAC Name |
methyl 1-(4-ethoxybenzoyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-3-21-14-6-4-12(5-7-14)15(18)17-10-8-13(9-11-17)16(19)20-2/h4-7,13H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBATYQGBBMNCNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(4-ethoxybenzoyl)piperidine-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,3-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5766718.png)

![dimethyl 5-({[(4-fluorophenyl)amino]carbonyl}amino)isophthalate](/img/structure/B5766725.png)

![methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B5766747.png)
![2-(ethylthio)-1-[(2-methyl-1-naphthyl)methyl]-1H-benzimidazole](/img/structure/B5766749.png)
![5-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-nitrobenzamide](/img/structure/B5766751.png)




![7-(2-furylmethyl)-8,9-dimethyl-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5766799.png)
![6-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5766800.png)